Cas no 1213426-13-1 ((1R)(4-BROMO-2,6-DIFLUOROPHENYL)CYCLOPROPYLMETHYLAMINE)

(1R)-(4-Bromo-2,6-difluorophenyl)cyclopropylmethylamine is a chiral amine compound featuring a cyclopropylmethylamine moiety attached to a bromo- and difluoro-substituted phenyl ring. The stereospecific (1R) configuration ensures precise molecular interactions, making it valuable in pharmaceutical and agrochemical research. The bromo and difluoro substituents enhance reactivity and binding selectivity, particularly in cross-coupling reactions or as a building block for bioactive molecules. Its rigid cyclopropyl group contributes to conformational stability, improving metabolic resistance in drug design. This compound is suited for applications requiring high enantiopurity and functional group versatility, such as ligand synthesis or intermediate development. Proper handling is advised due to potential sensitivity to light and moisture.
(1R)(4-BROMO-2,6-DIFLUOROPHENYL)CYCLOPROPYLMETHYLAMINE structure
1213426-13-1 structure
Product name:(1R)(4-BROMO-2,6-DIFLUOROPHENYL)CYCLOPROPYLMETHYLAMINE
CAS No:1213426-13-1
MF:C10H10BrF2N
MW:262.093908786774
CID:5593549
PubChem ID:96083016

(1R)(4-BROMO-2,6-DIFLUOROPHENYL)CYCLOPROPYLMETHYLAMINE Chemical and Physical Properties

Names and Identifiers

    • (1R)(4-BROMO-2,6-DIFLUOROPHENYL)CYCLOPROPYLMETHYLAMINE
    • (R)-(4-bromo-2,6-difluorophenyl)(cyclopropyl)methanamine
    • Benzenemethanamine, 4-bromo-α-cyclopropyl-2,6-difluoro-, (αR)-
    • Y12325
    • 1213426-13-1
    • Inchi: 1S/C10H10BrF2N/c11-6-3-7(12)9(8(13)4-6)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m1/s1
    • InChI Key: WDLVCJBSUHLYKQ-SNVBAGLBSA-N
    • SMILES: [C@@H](C1CC1)(C1C(=CC(Br)=CC=1F)F)N

Computed Properties

  • Exact Mass: 260.99647g/mol
  • Monoisotopic Mass: 260.99647g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.632±0.06 g/cm3(Predicted)
  • Boiling Point: 282.8±35.0 °C(Predicted)
  • pka: 8.24±0.10(Predicted)

(1R)(4-BROMO-2,6-DIFLUOROPHENYL)CYCLOPROPYLMETHYLAMINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761369-1g
(r)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine
1213426-13-1 98%
1g
¥9009.00 2024-08-09

Additional information on (1R)(4-BROMO-2,6-DIFLUOROPHENYL)CYCLOPROPYLMETHYLAMINE

Comprehensive Guide to (1R)(4-Bromo-2,6-difluorophenyl)cyclopropylmethylamine (CAS No. 1213426-13-1)

(1R)(4-Bromo-2,6-difluorophenyl)cyclopropylmethylamine (CAS No. 1213426-13-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclopropylmethylamine structure and bromo-difluorophenyl substitution, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals are increasingly interested in its potential applications, especially in drug discovery and material science.

The molecular structure of (1R)(4-Bromo-2,6-difluorophenyl)cyclopropylmethylamine features a stereogenic center at the 1R position, which is crucial for its enantioselective properties. The presence of bromine and fluorine atoms enhances its reactivity, making it a versatile building block in organic synthesis. Its CAS No. 1213426-13-1 is frequently searched in scientific databases, reflecting its importance in modern chemistry.

One of the most common queries related to this compound is its synthetic routes and applications. Recent studies highlight its role in the development of central nervous system (CNS) targeting agents, owing to its ability to cross the blood-brain barrier. Additionally, its fluorinated aromatic ring contributes to improved metabolic stability, a key consideration in drug design. These properties align with current trends in precision medicine and targeted therapy, making it a hot topic in pharmaceutical forums.

From a commercial perspective, (1R)(4-Bromo-2,6-difluorophenyl)cyclopropylmethylamine is in demand among contract research organizations (CROs) and pharmaceutical manufacturers. Its CAS No. 1213426-13-1 is often referenced in patent literature, particularly in filings related to neuroactive compounds and enzyme inhibitors. The growing interest in fluorinated pharmaceuticals has further amplified its relevance, as fluorine incorporation is known to enhance drug efficacy and bioavailability.

Safety and handling of (1R)(4-Bromo-2,6-difluorophenyl)cyclopropylmethylamine are also frequently discussed topics. While it is not classified as a hazardous material, proper laboratory protocols should be followed to ensure safe usage. Researchers often inquire about its storage conditions and solubility profiles, which are critical for experimental reproducibility. The compound’s stability under various pH conditions is another area of interest, particularly for those working in formulation development.

In summary, (1R)(4-Bromo-2,6-difluorophenyl)cyclopropylmethylamine (CAS No. 1213426-13-1) is a compound of high scientific and industrial value. Its unique structural features and broad applicability make it a subject of ongoing research and commercial exploration. Whether you are a medicinal chemist, a process development scientist, or a supply chain specialist, understanding this compound’s properties and potential can provide a competitive edge in today’s fast-evolving chemical landscape.

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